molecular formula C10H12FNO2 B1651803 2-(2-fluorophenoxy)-N-methylpropanamide CAS No. 1342524-15-5

2-(2-fluorophenoxy)-N-methylpropanamide

Cat. No.: B1651803
CAS No.: 1342524-15-5
M. Wt: 197.21
InChI Key: NMPVDSCRKVPYDT-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-methylpropanamide is a fluorinated amide derivative characterized by a phenoxy group substituted with a fluorine atom at the ortho position and an N-methylpropanamide moiety. This structure combines lipophilic (fluorophenyl) and polar (amide) features, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting or analgesic drug design.

Properties

CAS No.

1342524-15-5

Molecular Formula

C10H12FNO2

Molecular Weight

197.21

IUPAC Name

2-(2-fluorophenoxy)-N-methylpropanamide

InChI

InChI=1S/C10H12FNO2/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)

InChI Key

NMPVDSCRKVPYDT-UHFFFAOYSA-N

SMILES

CC(C(=O)NC)OC1=CC=CC=C1F

Canonical SMILES

CC(C(=O)NC)OC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Key Analogs:

N-(2-Fluorophenyl)-N-methylpropanamide (9sa) Structure: Lacks the phenoxy oxygen, featuring a direct phenyl-amide linkage.

2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide Structure: Chlorine and methyl substituents on the phenoxy group. Impact: Increased steric hindrance and electron-withdrawing effects may alter receptor binding compared to the fluorine-substituted analog .

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide Structure: Methoxy group on phenoxy and amino substituent on the fluorophenyl ring. Impact: Enhanced hydrogen-bonding capacity and solubility due to the amino and methoxy groups .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Key Substituents
2-(2-Fluorophenoxy)-N-methylpropanamide C₁₀H₁₂FNO₂ 197.21 ~2.1 ortho-F, phenoxy, N-methyl
N-(2-Fluorophenyl)-N-methylpropanamide (9sa) C₁₀H₁₁FNO 180.20 ~2.5 ortho-F, phenyl, N-methyl
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide C₁₆H₁₆ClNO₂ 301.76 ~3.8 Chloro, methylphenoxy, N-phenyl
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide C₁₆H₁₇FN₂O₃ 304.32 ~1.2 Amino, methoxyphenoxy, ortho-F

*LogP values estimated via analogy to similar compounds .

Pharmacological Activity

  • Analgesic Potential: Fluorinated amides in exhibit synergistic effects with gabapentinoids, indicating possible utility in neuropathic pain management. The phenoxy group in the target compound may improve binding to voltage-gated sodium channels compared to phenyl analogs .
  • CNS Penetration : The N-methyl group and fluorophenyl moiety enhance lipophilicity, favoring CNS uptake, as seen in piperidinyl-propanamide derivatives () .
  • Safety Profile : Fluorine substitution generally reduces metabolic degradation risks compared to chlorine or bromine, as inferred from safety data in and .

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